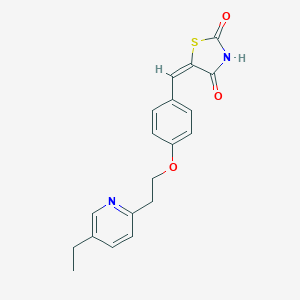
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
概述
描述
UCL1684 是一种喹啉鎓离子,由两个 4-氨基喹啉分子通过 1,3-二甲苯连接基在 1 位和 4 位连接形成环状结构。 它是一种有效的阻断大鼠钙激活钾通道的物质 .
准备方法
合成路线和反应条件
UCL1684 是通过将两个 4-氨基喹啉分子通过 1,3-二甲苯连接基连接而合成的。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂,可能需要加热和搅拌来促进反应 .
工业生产方法
UCL1684 的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱 .
化学反应分析
反应类型
UCL1684 主要由于喹啉鎓离子的存在而发生取代反应。 它还可以在特定条件下参与氧化还原反应 .
常用试剂和条件
取代反应: 常见的试剂包括卤素和亲核试剂。条件通常涉及 DMSO 等溶剂,温度范围从室温到升高温度。
氧化反应: 使用过氧化氢或高锰酸钾等试剂。
还原反应: 使用硼氢化钠或氢化铝锂等试剂.
主要产品
这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生各种取代的喹啉衍生物 .
科学研究应用
UCL1684 具有广泛的科学研究应用:
化学: 用作模型化合物来研究喹啉鎓离子在各种化学反应中的行为。
生物学: 在涉及钙激活钾通道的研究中使用,以了解它们在细胞过程中的作用。
医学: 由于其阻断钾通道的能力,正在研究其作为抗心律失常药物的潜在用途。
作用机制
UCL1684 通过阻断钙激活钾通道发挥其作用。 这种抑制会影响动作电位的极化-复极化阶段、其兴奋性或不应期或心肌纤维内的冲动传导或膜反应性 .
相似化合物的比较
类似化合物
蜂毒肽: 另一种钙激活钾通道阻断剂,但它是一种肽。
NS8593: 一种钙激活钾通道的小分子抑制剂。
TRAM-34: 阻断中导钙激活钾通道
独特性
UCL1684 的独特性在于其非肽性质以及作为钙激活钾通道阻断剂的高效力。 它具有特定的结构,使其能够有效地以高选择性抑制这些通道 .
属性
IUPAC Name |
(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUJOCADSTMCL-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144809-28-9 | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

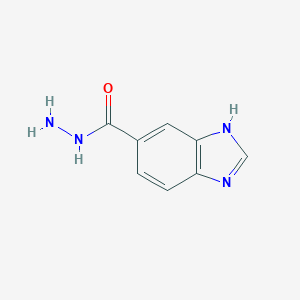
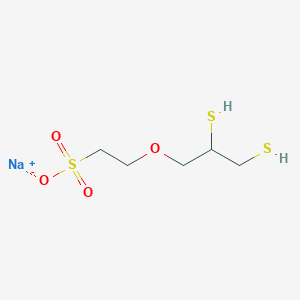
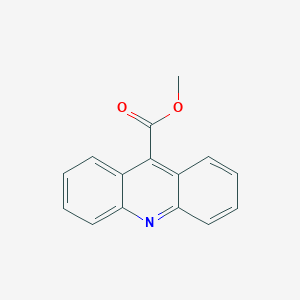
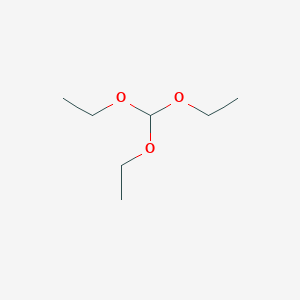
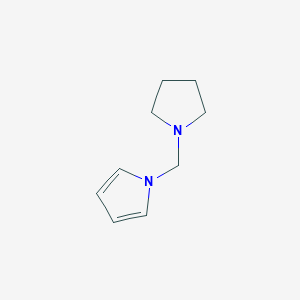
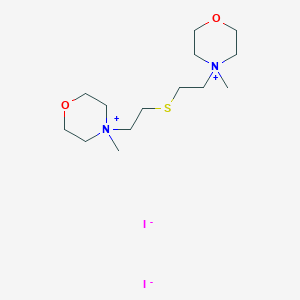
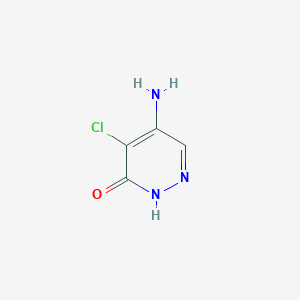


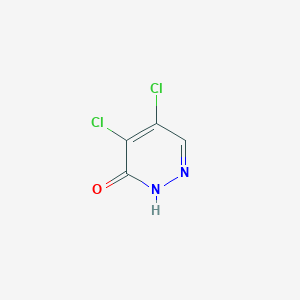
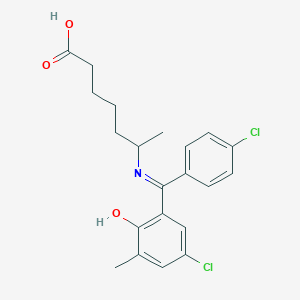
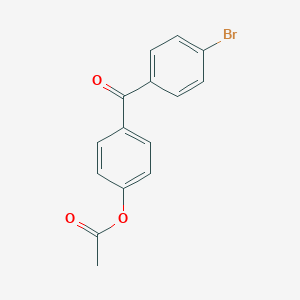
![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)
